N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide is a synthetic organic compound that features a unique combination of bromine, fluorine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dibromo-4-fluoroaniline and 5-ethyl-3-thiophenecarboxylic acid.
Formation of Amide Bond: The carboxylic acid group of 5-ethyl-3-thiophenecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Studies: It can be employed in studies investigating the interaction of fluorinated and brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The thiophene ring can also participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
N-(2,6-dibromo-4-fluorophenyl)urea: This compound shares the same phenyl ring substitution pattern but differs in the functional group attached to the phenyl ring.
2,6-dibromo-4-fluoroaniline: This is a precursor in the synthesis of the target compound and has similar bromine and fluorine substitutions.
Uniqueness: N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-(2,6-dibromo-4-fluorophenyl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FNOS/c1-2-9-3-7(6-19-9)13(18)17-12-10(14)4-8(16)5-11(12)15/h3-6H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIWQRBLNDHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2Br)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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